molecular formula C17H15ClN2O4S2 B2563564 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886951-58-2

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B2563564
CAS RN: 886951-58-2
M. Wt: 410.89
InChI Key: KESHWVHDAPVWQX-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as CMETB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CMETB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.

Scientific Research Applications

Synthesis of Novel Compounds

One area of research involves the synthesis of novel compounds derived from similar chemical structures for potential anti-inflammatory and analgesic applications. For instance, the study by Abu-Hashem et al. (2020) explores the synthesis of new heterocyclic compounds showing significant inhibitory activity on COX-2 selectivity, with potential implications for analgesic and anti-inflammatory activities. These compounds were designed as cyclooxygenase inhibitors, highlighting a methodological approach to developing new therapeutic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Chemical Transformations

Another research focus is on the chemical transformations of specific compounds to understand their metabolic pathways or to develop new synthesis routes for related compounds. For example, the transformation of metoclopramide in rabbits was studied to understand its metabolic process, providing insights into the transformation and excretion of drugs with similar chemical structures. This study identifies various metabolites and offers a foundation for understanding the metabolic fate of such compounds (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Pharmacological Applications

Research on quinazoline derivatives, as conducted by Rahman et al. (2014), investigates the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives for their diuretic, antihypertensive, and anti-diabetic potential. This study highlights the exploration of structural activity relationships to identify compounds with significant pharmacological activities, suggesting the utility of these compounds in developing new therapeutic agents (Rahman et al., 2014).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S2/c1-3-26(22,23)13-7-5-4-6-10(13)16(21)20-17-19-14-12(24-2)9-8-11(18)15(14)25-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESHWVHDAPVWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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